molecular formula C12H11ClN4O2 B040380 n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine CAS No. 122862-27-5

n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine

Cat. No.: B040380
CAS No.: 122862-27-5
M. Wt: 278.69 g/mol
InChI Key: VBHHPXQDJONCHR-UHFFFAOYSA-N
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Description

n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound features a benzo[1,3]dioxole moiety, which is a common structural motif in various bioactive molecules, and a pyrimidine ring, which is often found in compounds with significant biological activity.

Preparation Methods

The synthesis of n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine typically involves multiple steps, including the formation of the benzo[1,3]dioxole moiety and the pyrimidine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified versions of the original compound with different functional groups or oxidation states .

Scientific Research Applications

Mechanism of Action

The mechanism of action of n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors involved in cell growth and proliferation. The compound may inhibit the activity of these targets, leading to the suppression of cancer cell growth and induction of apoptosis (programmed cell death). The exact molecular pathways involved can vary depending on the specific biological context and the type of cancer cells being targeted .

Comparison with Similar Compounds

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-10-4-11(17-12(14)16-10)15-5-7-1-2-8-9(3-7)19-6-18-8/h1-4H,5-6H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHHPXQDJONCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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